N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research data.
Chemical Structure
The compound is characterized by a complex structure that includes a benzodioxole moiety, a piperidine ring, and a pyrazine derivative. Its structural formula can be represented as follows:
Antitumor Activity
Research indicates that derivatives of pyrazole, including those similar to the compound , exhibit significant antitumor activity . A study highlighted that certain pyrazole derivatives effectively inhibited BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression . The specific compound under discussion may share similar mechanisms due to its structural analogies.
Table 1: Summary of Antitumor Activities of Pyrazole Derivatives
Compound Type | Target Kinases | Activity Level |
---|---|---|
Pyrazole Derivatives | BRAF(V600E), EGFR | High |
N-(1,3-benzodioxol-5-ylmethyl)... | Potentially similar | TBD |
Anti-inflammatory Properties
The compound's anti-inflammatory potential is also noteworthy. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators. This suggests that this compound could have therapeutic applications in inflammatory diseases .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. For instance, certain compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial activity. The specific compound may possess similar characteristics based on its structural framework .
Table 2: Antimicrobial Activity of Related Pyrazole Compounds
Compound Type | Microbial Target | Inhibition Zone (mm) |
---|---|---|
Pyrazole Derivatives | Staphylococcus aureus | 15 |
Candida albicans | 12 | |
N-(1,3-benzodioxol...) | TBD | TBD |
The proposed mechanisms through which this compound exerts its biological effects likely involve:
- Kinase Inhibition : By structurally resembling known kinase inhibitors, this compound may inhibit specific kinases involved in tumor growth and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate oxidative stress pathways, which could be beneficial in cancer therapy.
Case Studies
Recent case studies involving pyrazole derivatives provide insights into their clinical relevance:
- Breast Cancer Treatment : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when used in combination therapy .
- Inflammatory Disorders : Another study assessed the anti-inflammatory effects of pyrazole compounds in animal models of arthritis, demonstrating significant reductions in inflammatory markers .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17-8-12-29(13-9-17)23-25(27-11-10-26-23)33-20-5-3-19(4-6-20)24(30)28-15-18-2-7-21-22(14-18)32-16-31-21/h2-7,10-11,14,17H,8-9,12-13,15-16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIHMSSFHINRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。